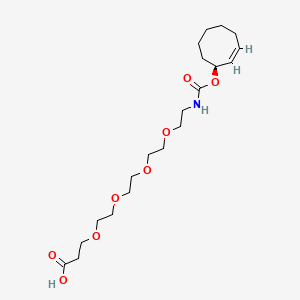
(S,E)-Tco2-peg4-cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-Tco2-peg4-cooh is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of trans-cyclooctene (Tco) linked to a polyethylene glycol (PEG) chain terminated with a carboxylic acid group. The presence of the PEG chain enhances its solubility and biocompatibility, making it useful in a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S,E)-Tco2-peg4-cooh typically involves the following steps:
Synthesis of Trans-Cyclooctene (Tco): This can be achieved through the ring-closing metathesis of diene precursors.
Attachment of PEG Chain: The PEG chain is introduced via a nucleophilic substitution reaction, where the hydroxyl group of PEG reacts with a suitable leaving group on the Tco derivative.
Introduction of Carboxylic Acid Group: The terminal hydroxyl group of the PEG chain is oxidized to a carboxylic acid using oxidizing agents like Jones reagent or TEMPO.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The terminal hydroxyl group of the PEG chain can be oxidized to form the carboxylic acid group.
Substitution: The PEG chain is introduced via nucleophilic substitution reactions.
Addition: The Tco moiety can undergo cycloaddition reactions with various dienophiles.
Common Reagents and Conditions:
Oxidizing Agents: Jones reagent, TEMPO.
Nucleophiles: PEG derivatives with terminal hydroxyl groups.
Catalysts: Metathesis catalysts for the synthesis of Tco.
Major Products:
Carboxylic Acid Derivatives: Resulting from the oxidation of the terminal hydroxyl group.
PEGylated Tco Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(S,E)-Tco2-peg4-cooh has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and solubility.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (S,E)-Tco2-peg4-cooh involves its ability to undergo cycloaddition reactions, which can be used to form stable covalent bonds with various substrates. The PEG chain enhances its solubility and biocompatibility, allowing it to interact with biological molecules and surfaces effectively. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing its interactions with target molecules.
Comparison with Similar Compounds
(S,E)-Tco2-peg4-NH2: Similar structure but with an amine group instead of a carboxylic acid.
(S,E)-Tco2-peg4-OH: Similar structure but with a hydroxyl group instead of a carboxylic acid.
(S,E)-Tco2-peg4-COOCH3: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness: (S,E)-Tco2-peg4-cooh is unique due to its carboxylic acid group, which provides additional reactivity and the ability to form ionic interactions. This makes it particularly useful in applications where strong and stable interactions are required.
Properties
Molecular Formula |
C20H35NO8 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h4,6,18H,1-3,5,7-17H2,(H,21,24)(H,22,23)/b6-4+/t18-/m1/s1 |
InChI Key |
YRYNJOIFSWRUJN-MJICGBHWSA-N |
Isomeric SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















